molecular formula C21H40O3 B089691 oxolan-2-ylmethyl hexadecanoate CAS No. 105-26-0

oxolan-2-ylmethyl hexadecanoate

Cat. No.: B089691
CAS No.: 105-26-0
M. Wt: 340.5 g/mol
InChI Key: CUKYEOCBCKJPPB-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl hexadecanoate (CAS: 26266-57-9), also known as sorbitan monopalmitate or Arlacel 40, is a nonionic surfactant and ester derivative of palmitic acid (hexadecanoic acid) and sorbitan. Its molecular formula is C₂₂H₄₂O₆, with a molecular weight of 402.572 g/mol . Structurally, it consists of a hexadecanoate (palmitate) group esterified to a sorbitan backbone, which includes an oxolane (tetrahydrofuran) ring. This compound is widely used in pharmaceuticals, cosmetics, and food industries as an emulsifier due to its amphiphilic properties, enabling the stabilization of oil-in-water emulsions .

Key properties:

  • SMILES: CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
  • IUPAC Name: [2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate
  • Solubility: Hydrophobic due to the long aliphatic chain but partially water-soluble via hydroxyl groups on the sorbitan moiety .

Properties

CAS No.

105-26-0

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

oxolan-2-ylmethyl hexadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h20H,2-19H2,1H3

InChI Key

CUKYEOCBCKJPPB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CCCO1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CCCO1

Other CAS No.

105-26-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

oxolan-2-ylmethyl hexadecanoate is synthesized through the esterification of tetrahydrofurfuryl alcohol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Sulfuric acid or other strong acids are commonly used as catalysts.

    Solvent: The reaction may be conducted in an organic solvent like toluene to enhance the solubility of the reactants.

Industrial Production Methods

In industrial settings, the production of tetrahydrofurfuryl palmitate involves continuous processes to ensure high yield and purity. The process includes:

    Mixing: Tetrahydrofurfuryl alcohol and palmitic acid are mixed in the presence of a catalyst.

    Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.

    Separation: The product is separated from the reaction mixture using distillation or other separation techniques.

    Purification: The crude product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

oxolan-2-ylmethyl hexadecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, tetrahydrofurfuryl palmitate can be hydrolyzed back to tetrahydrofurfuryl alcohol and palmitic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofurfuryl moiety, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, especially at the ester linkage, resulting in the formation of alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Tetrahydrofurfuryl alcohol and palmitic acid.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

    Reduction: Alcohol derivatives of tetrahydrofurfuryl palmitate.

Scientific Research Applications

oxolan-2-ylmethyl hexadecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and solvent properties.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl palmitate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in biochemical reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxolan-2-ylmethyl hexadecanoate belongs to a broader class of oxolan-derived esters and fatty acid esters. Below is a comparative analysis with structurally or functionally related compounds:

Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Structure: Features an acrylate group attached to a tetrahydrofurfuryl (oxolan-2-ylmethyl) group. Unlike this compound, this compound lacks a fatty acid chain but shares the oxolan ring.
  • Applications : Primarily used in polymer synthesis (e.g., adhesives, coatings).
  • Toxicity : Metabolizes to tetrahydrofurfuryl alcohol (CAS: 97-99-4), a common metabolite for oxolan-derived esters, but exhibits higher reactivity due to the acrylate group .

3-(Oxolan-2-yl)propyl Dodecanoate (CAS: 101831-70-3)

  • Molecular Formula : C₁₉H₃₄O₃ (estimated)
  • Structure: Contains a shorter dodecanoate (C12) chain and a propyl-linked oxolan group.
  • Key Differences: Reduced hydrophobicity compared to this compound (C16 chain vs. C12). Lower molecular weight (298.47 g/mol vs. 402.57 g/mol) impacts emulsifying efficiency .

Methyl Hexadecanoate (CAS: 112-39-0)

  • Molecular Formula : C₁₇H₃₄O₂
  • Molecular Weight : 270.45 g/mol
  • Structure: A simple methyl ester of hexadecanoic acid, lacking the oxolan or sorbitan backbone.
  • Applications : Used as a laboratory standard or solvent.
  • Functionality: Lacks emulsifying properties due to the absence of a polar sorbitan group .

Table 1: Comparative Data of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 26266-57-9 C₂₂H₄₂O₆ 402.57 Sorbitan, palmitate ester Emulsifier (pharma, cosmetics)
Tetrahydrofurfuryl acrylate 2399-48-6 C₈H₁₂O₃ 156.18 Oxolan, acrylate Polymer synthesis
3-(Oxolan-2-yl)propyl dodecanoate 101831-70-3 C₁₉H₃₄O₃ 298.47 Oxolan, dodecanoate ester Surfactant research
Methyl hexadecanoate 112-39-0 C₁₇H₃₄O₂ 270.45 Methyl ester Solvent, lab chemical

Metabolic and Toxicity Profiles

  • This compound: Metabolized into sorbitan and palmitic acid, both generally recognized as safe (GRAS) for topical and oral use .
  • Methyl hexadecanoate: Minimal metabolic activity; primarily excreted unchanged .

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